molecular formula C18H22N2O2 B4724647 2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B4724647
M. Wt: 298.4 g/mol
InChI Key: OFPIBQSVSWKBQX-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a tert-butylphenoxy group and a methylpyridinyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-10-16(19-11-13)20-17(21)12-22-15-8-6-14(7-9-15)18(2,3)4/h5-11H,12H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIBQSVSWKBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This is achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid under basic conditions to form 4-tert-butylphenoxyacetic acid.

    Coupling with 5-methyl-2-aminopyridine: The final step involves coupling 4-tert-butylphenoxyacetic acid with 5-methyl-2-aminopyridine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)ethanamide: Similar structure but with an ethanamide linkage.

    2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)propionamide: Similar structure but with a propionamide linkage.

Uniqueness

2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tert-butylphenoxy and methylpyridinyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide
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2-(4-tert-butylphenoxy)-N-(5-methylpyridin-2-yl)acetamide

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